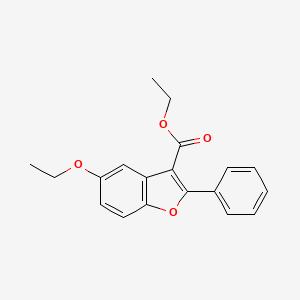

Ethyl 5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

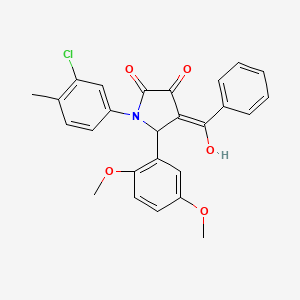

5-エトキシ-2-フェニル-1-ベンゾフラン-3-カルボン酸エチルは、分子式C19H18O4の化学化合物です。ベンゾフラン誘導体のクラスに属し、ベンゾフラン環にエトキシ基(C2H5O)が結合しています。この化合物の構造は、ベンゾフランコアとエステル官能基を組み合わせており、さまざまな用途にとって興味深いものです。

2. 製法

合成経路: 5-エトキシ-2-フェニル-1-ベンゾフラン-3-カルボン酸エチルの合成には、いくつかの合成経路があります。一般的なアプローチの1つは、2-フェニルベンゾフラン-3-カルボン酸とエタノールを脱水剤(チオニルクロリドやアセチルクロリドなど)の存在下で反応させることです。生成されたエチルエステルを単離します。

工業生産: 工業規模の生産方法は広く文書化されていませんが、実験室規模の合成は、潜在的な大規模プロセスのための基礎を提供します。

準備方法

Synthetic Routes: Several synthetic routes exist for the preparation of Ethyl 5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate. One common approach involves the reaction of 2-phenylbenzofuran-3-carboxylic acid with ethanol in the presence of a dehydrating agent (such as thionyl chloride or acetyl chloride). The resulting ethyl ester is then isolated.

Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.

化学反応の分析

反応性: 5-エトキシ-2-フェニル-1-ベンゾフラン-3-カルボン酸エチルは、さまざまな化学反応に関与できます。

エステル加水分解: 酸性または塩基性条件下では、エステル結合を加水分解して対応するカルボン酸とエタノールを生じます。

還元: カルボニル基(C=O)の還元により、アルコール誘導体が生成されます。

置換: フェニル基は、求核置換反応などの置換反応を起こす可能性があります。

加水分解: 酸性(HSO)または塩基性(NaOH)条件。

還元: 水素化ホウ素ナトリウム(NaBH)または水素化リチウムアルミニウム(LiAlH)。

置換: ルイス酸(例えば、AlCl)の存在下で、求核剤(例えば、アミン、チオール)。

主な生成物: 主な生成物は、特定の反応条件によって異なります。加水分解は対応するカルボン酸を生成し、還元はアルコール型を生成します。

科学的研究の応用

5-エトキシ-2-フェニル-1-ベンゾフラン-3-カルボン酸エチルは、以下のような分野で応用されています。

医薬品化学: 研究者は、その独自のベンゾフラン構造により、薬物設計のための足場としての可能性を探求しています。

生物学的研究: 酵素阻害や受容体結合など、生物活性を示す可能性があり、調査する価値があります。

材料科学: この化合物の官能基は、材料合成にとって興味深いものです。

作用機序

正確な作用機序は、現在も研究中の分野です。潜在的な分子標的および経路は、さらなる調査が必要です。

類似化合物との比較

5-エトキシ-2-フェニル-1-ベンゾフラン-3-カルボン酸エチルは比較的まれですが、ベンゾフランとエトキシ部分の組み合わせが独特です。類似の化合物には、関連するベンゾフラン、エステル、および誘導体があります。

特性

IUPAC Name |

ethyl 5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-3-21-14-10-11-16-15(12-14)17(19(20)22-4-2)18(23-16)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRLNZZYGAZFKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC(=C2C(=O)OCC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4E)-4-[(5-bromo-2-hydroxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B11651738.png)

![propyl {[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11651742.png)

![5,5-Dimethyl-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B11651746.png)

![(2-Bromophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone](/img/structure/B11651753.png)

![2-cyclopropyl-N'-[(E)-(4-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11651761.png)

![(6Z)-5-imino-6-(3-methoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651775.png)

![4-ethoxy-N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}benzamide](/img/structure/B11651781.png)

![3-Isobutyl-5-[2-(2-methoxyanilino)-1,3-thiazol-4-YL]-5-methyldihydro-2(3H)-furanone](/img/structure/B11651788.png)

![2-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-ethoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11651797.png)

![4-[5-(5-Cyano-2-hydroxy-4-methyl-6-oxo-6H-pyridin-3-ylidenemethyl)-furan-2-yl]-benzoic acid ethyl ester](/img/structure/B11651812.png)